The synthesis of nerandomilast involves a scalable asymmetric process that has been optimized for efficiency and yield. The synthetic route typically starts from readily available precursors and employs various organic reactions to construct the complex molecular framework characteristic of this compound. Key steps include the formation of chiral centers and the introduction of functional groups that enhance its selectivity towards phosphodiesterase 4B .
Technical details regarding the synthesis include:
Nerandomilast has a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is C₁₇H₁₈N₄O₄, with a molecular weight of approximately 342.35 g/mol. The structure features a central core that interacts selectively with the phosphodiesterase 4B enzyme, influencing its inhibitory activity.
Key structural data include:
Nerandomilast primarily undergoes reactions typical of small organic molecules, including:
Technical details regarding chemical reactions include:
Nerandomilast exerts its therapeutic effects through selective inhibition of phosphodiesterase 4B, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in several downstream effects:
Data from preclinical studies indicate that nerandomilast effectively modulates fibroblast activity, decreasing collagen synthesis and promoting apoptosis in activated fibroblasts.
The physical properties of nerandomilast include:
Chemical properties relevant to its function include:
Relevant data from studies highlight its solubility profile and stability under various conditions, which are important for formulation development .
Nerandomilast's primary application lies in the treatment of chronic inflammatory diseases, particularly:
Research indicates that nerandomilast not only helps manage symptoms but also addresses underlying pathological processes associated with these diseases . Ongoing clinical trials aim to further establish its safety and efficacy profiles while exploring potential uses in other fibrotic conditions.
Nerandomilast (also known as BI 1015550) functions as a preferential phosphodiesterase 4B inhibitor, exhibiting a 15-fold selectivity for the phosphodiesterase 4B isoform over phosphodiesterase 4D. This selectivity is critical due to phosphodiesterase 4B's dominant expression in immune cells (e.g., macrophages, neutrophils) and lung fibroblasts, contrasting with phosphodiesterase 4D’s prevalence in neurological tissues. Structural analyses reveal that nerandomilast binds to the catalytic pocket of phosphodiesterase 4B with higher affinity than other isoforms, inhibiting cyclic adenosine monophosphate hydrolysis. This targeted action minimizes off-target effects, particularly gastrointestinal toxicity associated with pan-phosphodiesterase 4 inhibitors like roflumilast [1] [6].
Table 1: Selectivity Profile of Nerandomilast for Phosphodiesterase 4 Subtypes
| Phosphodiesterase 4 Subtype | Tissue Distribution | Inhibition Constant (Ki) |
|---|---|---|
| Phosphodiesterase 4B | Immune cells, Lung fibroblasts | 0.8 nM |
| Phosphodiesterase 4D | Central nervous system | 12.0 nM |
| Phosphodiesterase 4A | Ubiquitous | 25.4 nM |
| Phosphodiesterase 4C | Cardiac/skeletal muscle | 32.1 nM |
Data compiled from enzymatic assays in human cell lines [4] [6].
By inhibiting phosphodiesterase 4B, nerandomilast elevates intracellular cyclic adenosine monophosphate concentrations by 3.5-fold in idiopathic pulmonary fibrosis-derived human lung fibroblasts. This cyclic adenosine monophosphate surge activates protein kinase A and exchange protein activated by cyclic adenosine monophosphate, which subsequently phosphorylate key residues on the cyclic adenosine monophosphate response element-binding protein. Phosphorylated cyclic adenosine monophosphate response element-binding protein translocates to the nucleus, repressing transforming growth factor beta-induced collagen synthesis. Concurrently, cyclic adenosine monophosphate/protein kinase A signaling induces myofibroblast dedifferentiation, evidenced by reduced α-smooth muscle actin expression and contractility in vitro [1] [5] [6].
Table 2: Cyclic Adenosine Monophosphate-Mediated Effects in Fibroblasts
| Effector | Biological Consequence | Experimental Evidence |
|---|---|---|
| Protein kinase A | Phosphorylates cyclic adenosine monophosphate response element-binding protein | 80% reduction in α-smooth muscle actin expression |
| Exchange protein activated by cyclic adenosine monophosphate | Inactivates Ras-related protein 1, reducing cytoskeletal tension | 60% decrease in fibroblast contractility in collagen gels |
| Cyclic adenosine monophosphate response element-binding protein | Represses collagen 1A1 transcription | 4-fold downregulation of collagen 1A1 mRNA |
Data derived from cytokine-stimulated human idiopathic pulmonary fibrosis lung fibroblasts [1] [5].
Nerandomilast disrupts three core profibrotic pathways:
In bleomycin-induced systemic sclerosis models, these disruptions collectively reduce lung hydroxyproline content by 52% and improve forced vital capacity by 33% compared to untreated controls [5].
Transcriptomic analyses (RNA sequencing) of nerandomilast-treated fibroblasts reveal suppression of 89 fibrosis-associated genes. Key downregulated targets include:
Nerandomilast further inhibits the nuclear factor kappa B pathway by preventing inhibitor of nuclear factor kappa B kinase degradation, reducing interleukin 1 beta-driven transcription. Chromatin immunoprecipitation studies confirm diminished transforming growth factor beta-induced Smad3 binding at the collagen 1A1 promoter region [6].
Table 3: Transcriptional Targets Modulated by Nerandomilast
| Gene | Function | Fold Change (Nerandomilast vs. Control) |
|---|---|---|
| Collagen 1A1 | Extracellular matrix deposition | -4.2 |
| α-smooth muscle actin | Myofibroblast differentiation | -5.1 |
| Interleukin 6 | Proinflammatory cytokine | -6.7 |
| Vascular cell adhesion molecule 1 | Endothelial adhesion molecule | -5.9 |
Data from RNA sequencing of transforming growth factor beta-stimulated human lung fibroblasts [1] [6].
Nerandomilast demonstrates synergistic activity with tyrosine kinase inhibitors (e.g., nintedanib). In combinatorial studies:
This synergy arises from convergent inhibition of fibroblast growth factor 2/interleukin 1 beta-induced proliferation. Nerandomilast suppresses protein kinase B activation, while nintedanib inhibits mitogen-activated protein kinase pathways, creating complementary blockade of profibrotic signals [6].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1